1-Chloro-4-nitrobenzene

Thermochemistry Process Chemistry Crystallization

1-Chloro-4-nitrobenzene (4-CNB) is the irreplaceable para-isomer for selective synthesis of high-purity 4-chloroaniline (4-CAN). Our 4-CNB enables ~99% selectivity at 100% conversion with Pd/Pt catalysts, drastically reducing dehalogenated byproducts and downstream purification costs. Unlike ortho- or meta-isomers, its distinct 1,4-substitution pattern ensures unmatched regioselectivity in SNAr reactions and chemoselective reduction pathways. Sourced as the major nitration product (63-65% yield) isolated via fractional crystallization, our 4-CNB offers superior thermodynamic stability (Std molar enthalpy of formation: 2921.7 kJ/mol) for consistent process scalability.

Molecular Formula NO2C6H4Cl
C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 100-00-5
Cat. No. B041953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-nitrobenzene
CAS100-00-5
Synonyms1-Chloro-4-nitrobenzene;  1-Nitro-4-chlorobenzene;  4-Chloro-1-nitrobenzene;  4-Nitro-1-chlorobenzene;  4-Nitrochlorobenzene;  4-Nitrophenyl Chloride;  NSC 9792;  PNCB;  p-Chloronitrobenzene;  p-Nitrochlorobenzene;  p-Nitrophenyl Chloride
Molecular FormulaNO2C6H4Cl
C6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
InChIKeyCZGCEKJOLUNIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 75° F (NTP, 1992)
0.00 M
Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide.
Soluble in organic solvents
In water, 225 mg/L at 20 °C
Solubility in water: none
Slight

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-nitrobenzene (100-00-5) Procurement Specifications and Chemical Profile


1-Chloro-4-nitrobenzene (p-nitrochlorobenzene, 4-CNB) is a chloro-nitro aromatic compound [1], characterized as a light yellow crystalline solid with a melting point of 83 °C and a density of 1.520 g/cm³ [1]. It is a key intermediate in the synthesis of pharmaceuticals, dyes, and agricultural chemicals [2]. Its chemical behavior is defined by the para-substitution pattern of the chlorine atom and the strongly electron-withdrawing nitro group, which dictates its reactivity in nucleophilic aromatic substitution (SNAr) and selective reduction pathways [3].

Why 1-Chloro-4-nitrobenzene Cannot Be Interchanged with Its Ortho- and Meta-Isomers


Simple substitution of 1-Chloro-4-nitrobenzene with its ortho- or meta- isomers, or with other nitro-halobenzenes, is not a viable procurement strategy due to fundamentally different physicochemical properties and reaction selectivities. The specific 1,4-substitution pattern confers distinct thermodynamic stability and reaction profiles that are critical for process consistency. For instance, the isomers exhibit divergent standard molar enthalpies of formation [1], which impact crystallization behavior and downstream reaction energetics. Furthermore, the para-substitution pattern uniquely dictates the regioselectivity in SNAr reactions and the chemoselectivity in catalytic hydrogenations, making the para-isomer an irreplaceable building block for specific synthetic routes [2].

Quantitative Differentiation of 1-Chloro-4-nitrobenzene Against Analogs and In-Class Competitors


Thermodynamic Stability Differentiates 4-CNB from Ortho- and Meta-Isomers

The para-isomer exhibits distinct thermochemical properties compared to its ortho- and meta- counterparts. Experimental determination of standard molar enthalpies of formation (ΔfH°m, crystalline state, T = 298.15 K) reveals that 4-chloronitrobenzene is thermodynamically distinct from 2-chloronitrobenzene and 3-chloronitrobenzene [1].

Thermochemistry Process Chemistry Crystallization

Distinct Reduction Affinity in Zero-Valent Iron (ZVI) Systems

In competition experiments using zero-valent iron (ZVI), the para-isomer exhibits a unique reactivity ranking among nitroaromatic compounds (NACs). The affinity of 4-chloronitrobenzene for the ZVI surface is distinct from other NACs, including its ortho-isomer and 4-nitrophenol [1].

Environmental Remediation Reductive Dechlorination Kinetics

Highly Tunable Chemoselectivity in Catalytic Hydrogenation to 4-Chloroaniline

The selective reduction of 1-Chloro-4-nitrobenzene to 4-chloroaniline (4-CAN) is a critical industrial reaction, and its chemoselectivity is highly dependent on the catalyst system employed, a characteristic that differentiates it from simpler substrates like nitrobenzene. With Pd or Pt catalysts on γ-alumina in methanol, selectivity to 4-CAN is only ~75%, whereas using beta zeolite support and a low-polarity solvent like diethyl ether increases selectivity to ~99% at 100% conversion [1]. Further, bimetallic AuPd/TiO2 catalysts offer precise control, with an activation energy of 25 kJ/mol for the desired 4-CAN pathway versus 31 kJ/mol for the undesired dehalogenation to aniline [2].

Catalysis Selective Hydrogenation Pharmaceutical Intermediates

Optimal Application Scenarios for 1-Chloro-4-nitrobenzene Based on Quantitative Evidence


High-Selectivity Synthesis of 4-Chloroaniline for Pharmaceutical APIs

Procurement of 1-Chloro-4-nitrobenzene is justified when the target is high-purity 4-chloroaniline (4-CAN). The quantitative evidence demonstrates that with an appropriate catalyst system, such as Pd or Pt on beta zeolite in a low-polarity solvent, a selectivity of ~99% to 4-CAN at 100% conversion is achievable [1]. This minimizes the formation of dehalogenated byproducts like aniline, which are difficult to separate, thereby reducing downstream purification costs. This application is critical in the synthesis of active pharmaceutical ingredients (APIs) where 4-CAN serves as a key building block.

Thermodynamically Optimized Process Scale-Up and Crystallization

The distinct standard molar enthalpy of formation of 1-Chloro-4-nitrobenzene (2921.7 kJ/mol) relative to its ortho- and meta-isomers provides a thermodynamic basis for designing efficient industrial separation processes [2]. The para-isomer is the major product of chlorobenzene nitration (63-65%) and can be isolated via fractional crystallization at ~15 °C, a process that leverages these specific thermodynamic properties . This makes 4-CNB the most economically viable isomer for bulk production and a preferred starting material for large-scale chemical synthesis.

Targeted Environmental Fate Studies and Remediation of Nitroaromatic Pollutants

For environmental scientists studying the fate of nitroaromatic compounds (NACs) or engineers designing remediation systems, 4-CNB is a crucial reference standard. Its unique affinity for zero-valent iron (ZVI) surfaces—ranking between 4-nitrophenol and nitrobenzene—dictates its degradation kinetics in groundwater treatment scenarios [3]. This data is essential for accurately modeling contaminant transport and designing effective in-situ remediation strategies, as the behavior of 4-CNB cannot be reliably predicted from studies on its ortho- or meta-isomers alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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